1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorenylmethoxycarbonyl (Fmoc) Group in Protecting Hydroxy-Groups
- The fluorenylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It is conveniently removed by triethylamine in dry pyridine solution while other base-labile protecting groups remain intact. This is significant in the synthesis of complex molecules such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Application in Synthesis of Dithioates and Dithioic Acids
- Fluorenyl derivatives are involved in the synthesis of dithioates and dithioic acids, which have potential applications in organic synthesis and materials science (Vicente et al., 2004).
Protection of Sulfhydryl Function in Peptides
- The 9-fluorenylmethyl (Fm) group has been examined for blocking the sulfhydryl function in peptides, demonstrating the versatility of fluorenyl derivatives in peptide synthesis (Bodanszky & Bednarek, 2009).
Photoluminescence and Charge-Transfer in Coordination Polymers
- Fluorenyl-based compounds show photoluminescent properties, which are important in the development of new materials with potential applications in optoelectronics and sensing technologies (Yu et al., 2006).
Solid-Phase Peptide Synthesis
- The use of fluorenylmethoxycarbonyl (Fmoc) amino acids in solid-phase peptide synthesis has been a major advancement, allowing for the synthesis of biologically active peptides and small proteins. This method offers a versatile approach to peptide synthesis, demonstrating the importance of fluorenyl derivatives in this field (Fields & Noble, 2009).
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2H-triazol-4-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-22(30)24(13-16-14-25-27-26-16)9-11-28(12-10-24)23(31)32-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,21H,9-13,15H2,(H,29,30)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNOTYBISQKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=NNN=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.